molecular formula C10H20N2O B1480487 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane CAS No. 2092286-95-6

4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane

Cat. No.: B1480487
CAS No.: 2092286-95-6
M. Wt: 184.28 g/mol
InChI Key: XUSNSNYDBYCQPU-UHFFFAOYSA-N
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Description

4-Ethyl-9-oxa-1,4-diazaspiro[55]undecane is a spiro compound characterized by a unique bicyclic structure containing both oxygen and nitrogen atoms This compound is part of the spiro[5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable diamine with an epoxide under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different chemical and physical properties .

Mechanism of Action

The mechanism of action of 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

4-ethyl-9-oxa-1,4-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-12-6-5-11-10(9-12)3-7-13-8-4-10/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSNSNYDBYCQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC2(C1)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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